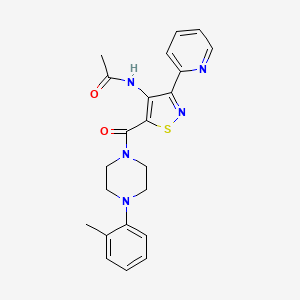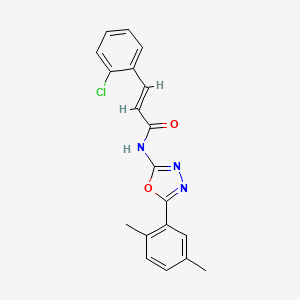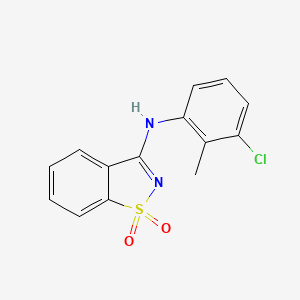
3-(3,4-diethoxybenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-diethoxybenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring multiple ethoxy groups and a benzofuran core, suggests it may have interesting chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-diethoxybenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Amide Groups: The amide groups can be introduced via condensation reactions with suitable amines and carboxylic acid derivatives.
Ethoxylation: The ethoxy groups can be added through etherification reactions using ethyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy groups or the benzofuran core.
Reduction: Reduction reactions could target the amide groups or other functional groups within the molecule.
Substitution: Substitution reactions might occur at the aromatic rings, where hydrogen atoms can be replaced by other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
Biologically, benzofuran derivatives are often studied for their potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound could be investigated for similar activities.
Medicine
In medicine, compounds like 3-(3,4-diethoxybenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide might be explored for their therapeutic potential. This could include drug development for various diseases.
Industry
Industrially, this compound could find applications in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific biological target. Generally, benzofuran derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The ethoxy and amide groups might play a role in binding to these targets, influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3,4-dimethoxybenzamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide
- 3-(3,4-dihydroxybenzamido)-N-(4-hydroxyphenyl)benzofuran-2-carboxamide
Uniqueness
Compared to similar compounds, 3-(3,4-diethoxybenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide features ethoxy groups, which might influence its solubility, reactivity, and biological activity. These differences could make it more suitable for certain applications or provide unique advantages in specific contexts.
Propriétés
IUPAC Name |
3-[(3,4-diethoxybenzoyl)amino]-N-(4-ethoxyphenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O6/c1-4-33-20-14-12-19(13-15-20)29-28(32)26-25(21-9-7-8-10-22(21)36-26)30-27(31)18-11-16-23(34-5-2)24(17-18)35-6-3/h7-17H,4-6H2,1-3H3,(H,29,32)(H,30,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDAHKGZRIDKMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=C(C=C4)OCC)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[4-(4-chlorobenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(2-methylphenoxy)ethan-1-one](/img/structure/B2380108.png)






![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]furan-2-carboxamide](/img/structure/B2380120.png)

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2380123.png)
![(Z)-N'-[(4-chlorophenyl)methoxy]pyridine-3-carboximidamide hydrochloride](/img/structure/B2380125.png)


![N-(4-fluorobenzyl)-2-((4-hydroxy-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2380128.png)
